

simultaneous determination Carebastine pseudoephedrine

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Compound Focus: Carebastine

CAS No.: 90729-42-3

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Introduction

The simultaneous quantification of a drug and its active metabolite alongside another active pharmaceutical ingredient presents a significant analytical challenge, particularly in bioequivalence and pharmacokinetic studies. **Carebastine** is the active carboxylic acid metabolite of the antihistamine **Ebastine** [1] [2]. **Pseudoephedrine** is a widely used decongestant [3]. These two compounds are sometimes administered in combination to treat allergic rhinitis with associated nasal congestion [4].

This application note describes a validated, high-performance liquid chromatography-electrospray ionization tandem mass spectrometry (HPLC-ESI-MS/MS) method for the simultaneous determination of **Carebastine** and Pseudoephedrine in human plasma. The method is characterized by its simplicity, rapidness, and high sensitivity, making it suitable for high-throughput bioanalytical support.

Experimental Protocol

Materials and Reagents

- **Analytes:** **Carebastine** and Pseudoephedrine reference standards.

- **Internal Standard (IS):** Cisapride is used [4]. Alternative internal standards like **p-hydroxymethylbenzoate** have been used in related HPLC methods for Pseudoephedrine [5].
- **Solvents:** HPLC-grade acetonitrile, ethyl acetate, and methanol.
- **Buffers:** Ammonium formate and formic acid.
- **Biological Matrix:** Human plasma (typically K2EDTA as an anticoagulant).

Instrumentation and Chromatographic Conditions

The following table summarizes the core instrumental parameters.

Table 1: Instrumental Parameters for LC-ESI-MS/MS Analysis

Parameter	Specification
HPLC System	High-performance liquid chromatography system
Column	C18 reversed-phase column (e.g., 50 mm x 4.6 mm, 5µm particle size or equivalent) [4] [6]
Mobile Phase	10 mM ammonium formate buffer (pH 3.3 with formic acid) : Acetonitrile (30:70, v/v) [4]
Flow Rate	0.2 mL/min (Isocratic elution) [4] or 0.6 mL/min [6]
Injection Volume	Typically 5-20 µL (based on sensitivity requirements)
MS Detector	Tandem Mass Spectrometer with Electrospray Ionization (ESI) source
Ionization Mode	Positive Ion Mode
Data Acquisition	Multiple Reaction Monitoring (MRM)

Mass Spectrometric Parameters - MRM Transitions

The MRM transitions for the analytes and internal standard are detailed below.

Table 2: Optimized MRM Transitions and Parameters

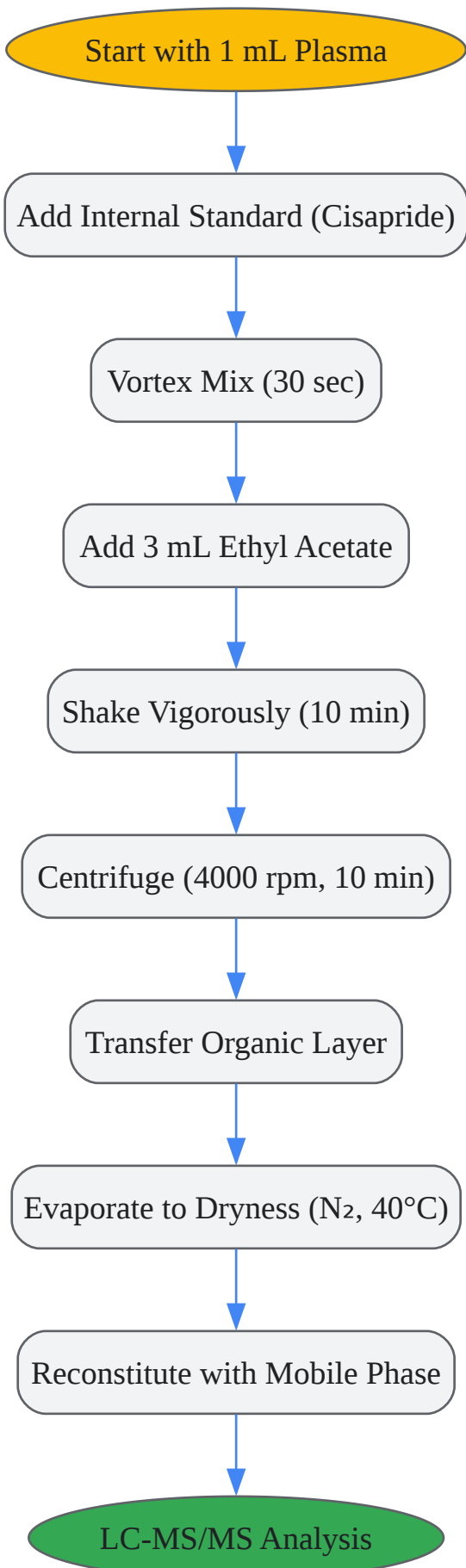
Compound	Precursor Ion > Product Ion (m/z)	Function
Carebastine	500.43 > 167.09 [4]	Quantification
Pseudoephedrine	166.04 > 147.88 [4]	Quantification
Cisapride (IS)	--	Internal Standard

Sample Preparation Procedure: Liquid-Liquid Extraction (LLE)

A simple single-step liquid-liquid extraction is employed for sample clean-up and preconcentration [4].

- **Aliquot:** Pipette 1 mL of human plasma sample into a clean glass tube.
- **Add IS:** Add a known, fixed volume of the internal standard (Cisapride) working solution.
- **Vortex:** Mix the sample thoroughly on a vortex mixer for 30 seconds.
- **Extract:** Add **3 mL of ethyl acetate** as the extraction solvent.
- **Shake:** Shake the mixture vigorously for 10-15 minutes on a mechanical shaker.
- **Centrifuge:** Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
- **Transfer & Evaporate:** Transfer the upper organic layer to a new clean tube. Evaporate to dryness under a gentle stream of nitrogen gas at 40°C.
- **Reconstitute:** Reconstitute the dry residue with 200 µL of the mobile phase.
- **Inject:** Transfer the reconstituted solution to an autosampler vial for LC-MS/MS analysis.

The following diagram illustrates the sample preparation workflow.



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Method Validation Summary

The developed method was validated according to standard bioanalytical guidelines. Key validation parameters are summarized below.

Table 3: Method Validation and Analytical Performance Data

Validation Parameter	Carebastine	Pseudoephedrine
Linear Range	0.5 - 100 ng/mL [4]	5 - 1000 ng/mL [4]
Limit of Quantification (LOQ)	0.5 ng/mL [4]	5 ng/mL [4]
Accuracy & Precision	Within acceptable limits [4]	Within acceptable limits [4]
Extraction Recovery	High (via LLE with Ethyl Acetate) [4]	High (via LLE with Ethyl Acetate) [4]
Analytical Run Time	Rapid (specific time not stated, method described as "rapid") [4]	Rapid (specific time not stated, method described as "rapid") [4]

Application to Bioequivalence Study

This validated method has been successfully applied to a **bioequivalence study** in healthy Korean volunteers. The study involved the administration of a single oral dose containing **10 mg of ebastine** (which is metabolized to **Carebastine**) and **120 mg of pseudoephedrine complex** [4].

- **Purpose:** The method effectively characterized the concentration-time profiles for both **Carebastine** and Pseudoephedrine, demonstrating its suitability for pharmacokinetic and bioequivalence assessments.
- **Performance:** The method provided the necessary sensitivity, precision, and accuracy to quantify analyte concentrations throughout the study, ensuring reliable data for regulatory submission.

Troubleshooting and Notes

- **Column Care:** Maintain the C18 column with regular flushing with high-content water and organic solvents to prevent clogging and maintain peak shape.
- **Ion Suppression:** Although not reported, monitor for potential matrix effects by post-column infusion experiments. The use of a stable isotope-labeled internal standard is ideal for compensating for any variability.
- **Plasma Stability:** The stability of **Carebastine** and Pseudoephedrine in plasma under various storage and processing conditions (freeze-thaw, benchtop, auto-sampler) should be established as part of a full validation.

The LC-ESI-MS/MS method outlined here provides a robust, sensitive, and selective framework for the simultaneous quantification of **Carebastine** and Pseudoephedrine, facilitating efficient bioequivalence and pharmacokinetic studies in drug development.

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